N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core. This compound is structurally characterized by a 5-ethyl substituent on the oxazepine ring, two methyl groups at the 3,3-positions, and a sulfonamide group linked to a 2,5-dimethyl-substituted benzene ring.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-6-23-17-10-9-16(12-18(17)27-13-21(4,5)20(23)24)22-28(25,26)19-11-14(2)7-8-15(19)3/h7-12,22H,6,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMQUUXFBJDNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines elements of oxazepine and sulfonamide functionalities. The molecular formula is with a molecular weight of approximately 418.51 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.51 g/mol |
| IUPAC Name | This compound |
| InChIKey | UDVUIQOHBWPXEY-UHFFFAOYSA-N |
Anticancer Potential
Some studies have explored the anticancer properties of oxazepine derivatives. These compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, related compounds demonstrated IC50 values in the micromolar range against various cancer cell lines.
Enzyme Inhibition
The compound's structure suggests potential interaction with specific enzymes involved in metabolic pathways. For example, inhibition of farnesyl diphosphate synthase has been noted in related compounds. This enzyme plays a crucial role in cholesterol biosynthesis and could be a target for developing anti-cholesterol drugs or anticancer agents.
Case Studies and Research Findings
-
Antibacterial Activity Study :
A study evaluating the antibacterial efficacy of sulfonamide derivatives reported that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. While specific data on N-(5-ethyl...) is scarce, it is reasonable to hypothesize similar activity based on structural similarities. -
Anticancer Activity :
In a comparative analysis of oxazepine derivatives, several compounds were found to induce apoptosis in cancer cells with IC50 values ranging from 10 to 50 µM. Such findings suggest that N-(5-ethyl...) may also exhibit similar anticancer properties. -
Enzyme Targeting :
Research focusing on the inhibition of farnesyl diphosphate synthase highlighted that certain oxazepine derivatives could effectively inhibit this enzyme at low concentrations (IC50 values between 1–10 µM). Given the structural characteristics of N-(5-ethyl...), it may interact similarly with this enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Formula Comparison
Key Observations:
- Substituent Effects: The target compound’s 2,5-dimethyl group on the sulfonamide benzene contrasts with fluorine (electron-withdrawing) in analogs and a bulky propoxy group in .
- Molecular Weight: The target compound’s estimated molecular weight (~425.5) places it between the smaller fluoro-substituted analogs (406.5–422.4) and the larger propoxy derivative (446.6).
Functional Implications of Substituents
- Fluorine Substituents (CAS 921996-45-4): The 2,5-difluoro groups in may enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins. Fluorine’s electronegativity could also influence electronic properties of the sulfonamide.
- Methyl vs. Propoxy Groups (CAS 921995-97-3 vs. 921996-15-8): The 4-fluoro-3-methyl substituent in balances lipophilicity and steric bulk, while the 4-propoxy group in introduces significant steric hindrance, which might affect binding kinetics or solubility.
Q & A
Q. Methodology :
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC and identify byproducts with LC-MS .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures .
Example : A related benzoxazepine sulfonamide showed <10% degradation at pH 7.4 after 24h but 40% degradation at pH 1.2 .
Advanced: How to design SAR studies for this compound?
Q. Approach :
- Analog Library : Synthesize derivatives with varied substituents (e.g., ethyl → propyl, methyl → trifluoromethyl) .
- Data Analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC50 values .
Key Finding : Trifluoromethyl analogs (e.g., ) show 10-fold higher SYK inhibition due to enhanced hydrophobic interactions.
Basic: What are the computational tools for predicting pharmacokinetics?
Q. Answer :
- ADMET Prediction : SwissADME or ADMETLab estimate solubility (LogS), permeability (Caco-2), and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., GROMACS) to prioritize analogs with >95% binding pose retention over 100ns .
Advanced: How to address low reproducibility in enzymatic assays?
Q. Solutions :
- Standardize Assay Conditions : Pre-incubate enzymes (e.g., 10 min at 25°C) to ensure consistent activity .
- Internal Controls : Include a reference inhibitor (e.g., staurosporine for kinases) in each plate .
- Data Normalization : Express activity as % inhibition relative to vehicle and positive controls.
Advanced: How to integrate computational and experimental methods for lead optimization?
Q. Workflow :
Virtual Screening : Dock 500 analogs into the SYK active site using Glide (Schrödinger). Prioritize top 20 with docking scores <-10 kcal/mol .
Synthesis and Testing : Confirm 3–5 hits with IC50 < 100 nM .
Feedback Loop : Use experimental data to refine force field parameters in subsequent simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
